molecular formula C14H27NO4 B12297045 (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester

(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester

Cat. No.: B12297045
M. Wt: 273.37 g/mol
InChI Key: KSQFUUDWGCXJPV-UHFFFAOYSA-N
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Description

(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester is a derivative of pregabalin, a well-known anticonvulsant and neuropathic pain medication. This compound is often used as an intermediate in the synthesis of pregabalin and other related compounds. Pregabalin itself is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and is used to treat conditions such as epilepsy, neuropathic pain, and generalized anxiety disorder .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester typically involves the protection of the amino group of pregabalin with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxylic acid group with methanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. These methods often involve the use of recoverable reagents and solvents to minimize waste and reduce production costs. The process typically includes steps such as the protection of the amino group, esterification, and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester is primarily related to its role as an intermediate in the synthesis of pregabalin. Pregabalin exerts its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding modulates calcium influx at nerve terminals, inhibiting the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This results in the reduction of neuronal excitability and the alleviation of symptoms associated with epilepsy, neuropathic pain, and anxiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester is unique in its role as a protected intermediate, allowing for selective modifications and derivatizations in the synthesis of pregabalin and related compounds. Its Boc-protected amino group and esterified carboxylic acid group provide stability and versatility in various chemical reactions .

Properties

Molecular Formula

C14H27NO4

Molecular Weight

273.37 g/mol

IUPAC Name

methyl 5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoate

InChI

InChI=1S/C14H27NO4/c1-10(2)7-11(8-12(16)18-6)9-15-13(17)19-14(3,4)5/h10-11H,7-9H2,1-6H3,(H,15,17)

InChI Key

KSQFUUDWGCXJPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)OC)CNC(=O)OC(C)(C)C

Origin of Product

United States

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